Riboflavin-13C5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

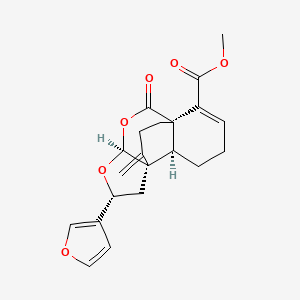

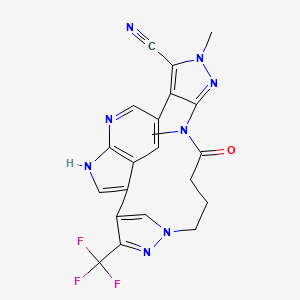

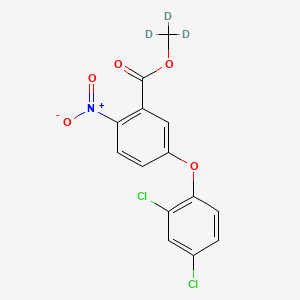

Riboflavin-13C5, also known as Vitamin B2-13C5, is a stable isotope-labeled form of riboflavin. Riboflavin is a water-soluble vitamin that plays a crucial role in maintaining health in humans and other animals. It is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for various biochemical reactions in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Riboflavin-13C5 involves the incorporation of carbon-13 isotopes into the riboflavin molecule. This can be achieved through chemical synthesis or biosynthesis using genetically modified microorganisms. The chemical synthesis of riboflavin typically involves multiple steps, including the formation of the isoalloxazine ring system and the attachment of the ribityl side chain .

Industrial Production Methods

Industrial production of riboflavin, including its isotopically labeled forms, is primarily carried out through fermentation processes. Microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis are commonly used for this purpose. Genetic engineering techniques are employed to enhance the yield of riboflavin by modifying the metabolic pathways of these microorganisms .

Analyse Chemischer Reaktionen

Types of Reactions

Riboflavin-13C5, like its non-labeled counterpart, undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Riboflavin acts as a redox coenzyme, participating in both one-electron and two-electron transfer processes.

Photochemical Reactions: Riboflavin exhibits strong absorption in the ultraviolet and visible regions and can undergo photoreduction in the absence of an external reductant.

Common Reagents and Conditions

Common reagents used in the reactions involving riboflavin include oxidizing agents, reducing agents, and light sources for photochemical reactions. The conditions for these reactions vary depending on the specific application and desired outcome .

Major Products Formed

The major products formed from the reactions of riboflavin include its reduced forms, such as FMN and FAD, which are essential for various enzymatic reactions in the body .

Wissenschaftliche Forschungsanwendungen

Riboflavin-13C5 has a wide range of scientific research applications, including:

Wirkmechanismus

Riboflavin-13C5 exerts its effects by serving as a precursor to FMN and FAD, which are essential coenzymes for various enzymatic reactions. These coenzymes participate in redox reactions, energy production, and the metabolism of carbohydrates, fats, and proteins. Riboflavin is taken up by specialized transport proteins in the gastrointestinal tract and converted to its active forms within cells .

Vergleich Mit ähnlichen Verbindungen

Riboflavin-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

Riboflavin (Vitamin B2): The non-labeled form of riboflavin, essential for human health.

Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a coenzyme in various redox reactions.

Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in numerous metabolic pathways.

This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights into the metabolic fate and biochemical roles of riboflavin in living organisms.

Eigenschaften

Molekularformel |

C17H20N4O6 |

|---|---|

Molekulargewicht |

380.33 g/mol |

IUPAC-Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1 |

InChI-Schlüssel |

AUNGANRZJHBGPY-SNJKMFEESA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)